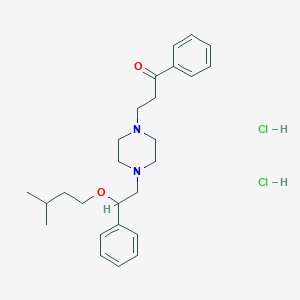![molecular formula C7H14O2S B14698838 5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one CAS No. 22842-72-4](/img/structure/B14698838.png)
5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one is an organic compound with the molecular formula C7H14O2S It is a ketone with a sulfanyl group and a hydroxyethyl group attached to the pentan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one typically involves the reaction of 2-pentanone with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic addition of the thiol group to the carbonyl group of the ketone .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction conditions and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The sulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Mécanisme D'action
The mechanism of action of 5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one involves its interaction with various molecular targets. The hydroxyethyl and sulfanyl groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentanone: A simple ketone with similar structural features but lacking the sulfanyl and hydroxyethyl groups.
2-Hydroxyethyl sulfide: Contains the hydroxyethyl and sulfanyl groups but lacks the ketone functionality.
Uniqueness
5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one is unique due to the presence of both the hydroxyethyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Propriétés
Numéro CAS |
22842-72-4 |
|---|---|
Formule moléculaire |
C7H14O2S |
Poids moléculaire |
162.25 g/mol |
Nom IUPAC |
5-(2-hydroxyethylsulfanyl)pentan-2-one |
InChI |
InChI=1S/C7H14O2S/c1-7(9)3-2-5-10-6-4-8/h8H,2-6H2,1H3 |
Clé InChI |
XLLIIEOPMUFPPP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCSCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


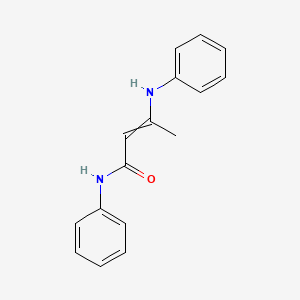

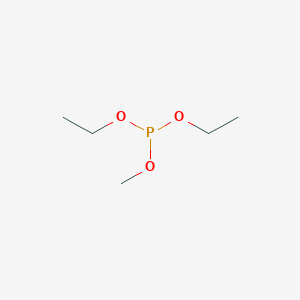

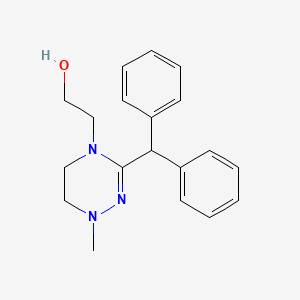



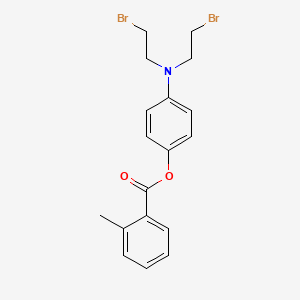
![Ethyl [2-(aziridin-1-yl)ethyl]carbamate](/img/structure/B14698811.png)

![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
![2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14698832.png)
